molecular formula C15H15FN2O3 B054488 alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide CAS No. 124421-36-9

alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide

Cat. No. B054488
M. Wt: 290.29 g/mol
InChI Key: LODZQBZYDDLTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as AF-2 and has been studied extensively for its unique properties.

Mechanism Of Action

The mechanism of action of AF-2 is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, AF-2 reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

AF-2 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. AF-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AF-2 has been found to have antioxidant properties, which may help to protect cells from damage.

Advantages And Limitations For Lab Experiments

AF-2 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. AF-2 is also relatively inexpensive compared to other compounds with similar properties. However, there are limitations to the use of AF-2 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, AF-2 has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are many potential future directions for research on AF-2. One area of research could focus on developing new synthesis methods for AF-2 that are more efficient and cost-effective. Another area of research could focus on understanding the mechanism of action of AF-2 in more detail. This could involve studying the interaction of AF-2 with COX enzymes and other molecular targets. Additionally, future research could focus on exploring the potential therapeutic applications of AF-2 in more detail, particularly in the treatment of cancer. Finally, future research could focus on developing new derivatives of AF-2 with improved properties for use in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of AF-2 involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid, followed by the addition of N-acetyl-2-aminoethanol. The resulting product is AF-2, which is a white crystalline solid. This synthesis method has been optimized to produce high yields of AF-2 with high purity.

Scientific Research Applications

AF-2 has been studied extensively for its potential applications in various fields of science. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. AF-2 has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.

properties

CAS RN

124421-36-9

Product Name

alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide

Molecular Formula

C15H15FN2O3

Molecular Weight

290.29 g/mol

IUPAC Name

2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide

InChI

InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19)

InChI Key

LODZQBZYDDLTON-UHFFFAOYSA-N

SMILES

CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F

synonyms

AcNH-FBFA
alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide
alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome

Origin of Product

United States

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